Copper iron oxide

説明

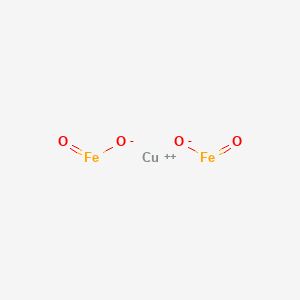

Copper iron oxide (CuFe2O4) is a compound that has been studied for its various properties . Iron oxide copper gold ore deposits (IOCG) are important and highly valuable concentrations of copper, gold, and uranium ores hosted within iron oxide dominant gangue assemblages which share a common genetic origin .

Synthesis Analysis

Copper iron oxide can be synthesized through various methods. One such method involves the reaction of iron with copper oxide, where copper oxide is reduced to copper by the iron .

Molecular Structure Analysis

The molecular structure of copper iron oxide has been studied using techniques such as X-ray photoelectron spectroscopy . The X-ray diffraction pattern reveals the crystalline monoclinic phase .

Chemical Reactions Analysis

Copper iron oxide participates in various chemical reactions. For instance, copper oxide is reduced to copper by iron . The effect of copper on the redox behavior of iron oxide has also been studied for chemical-looping hydrogen production .

Physical And Chemical Properties Analysis

Copper iron oxide exhibits unique physical and chemical properties. It has a high electrical conductivity and thermal conductivity . The optical properties of the CuO nanoparticles studied by diffuse reflectance spectroscopy show the blue-shifted band gap of 1.45 eV .

科学的研究の応用

Photocatalytic Activity

CuFe2O4 nanoparticles have been studied for their photocatalytic properties , particularly in the degradation of organic dyes. They show promise in environmental cleanup efforts by breaking down harmful substances under light exposure .

Magnetic Properties

The compound exhibits soft ferromagnetic behavior , making it suitable for applications in magnetic storage devices and magnetic resonance imaging (MRI) . Its magnetic saturation and coercivity values are significant for these technologies .

Biocompatibility

Research indicates that CuFe2O4 nanoparticles have blood compatibility properties , which is crucial for biomedical applications. This includes their potential use in drug delivery systems and interaction with biological tissues .

Arsenic Removal

CuFe2O4 has been combined with graphene to create a nanocomposite that is highly effective in removing arsenic from water. This application is vital for water purification technologies and ensuring safe drinking water .

Energy Storage

The compound’s unique properties are being explored for use in energy storage systems . This includes potential applications in batteries and supercapacitors , where efficient energy storage is critical .

Catalysis

Due to its structural and electronic configuration, CuFe2O4 is used as a catalyst in various chemical reactions. It can enhance reaction rates and is particularly useful in thermal catalysis .

Gas Sensing

Copper iron oxide’s sensitivity to gases makes it an excellent material for gas sensors . These sensors can detect gas presence and concentration, which is essential for environmental monitoring and safety .

Drug Delivery

The nanoparticles’ ability to be controlled by an external magnetic field makes them suitable for targeted drug delivery . This could revolutionize treatment methods by delivering medication directly to affected areas .

Safety and Hazards

Copper iron oxide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, and serious eye damage/eye irritation . It is advised to avoid dust formation and ensure adequate ventilation when handling copper iron oxide .

将来の方向性

Research on copper iron oxide nanoparticles is ongoing, with potential applications in areas such as medicine, energy storage, environmental cleaning, and electronics . The synthesis dependence of structural, optical, and antimicrobial properties for copper oxide nanoparticles is also being studied .

作用機序

Target of Action

Copper Iron Oxide, also known as CuFe2O4, is a type of inverse spinel where copper substitutes some of the iron cations in the structure . The primary targets of CuFe2O4 are the octahedral sites in the structure where copper (Cu2+) ions are located . Iron (Fe2+ and Fe3+) ions are split between the octahedral and tetrahedral sites in the structure .

Mode of Action

CuFe2O4 interacts with its targets primarily through its magnetic properties . The compound has been characterized as a superparamagnetic material with saturated magnetization . The interaction of CuFe2O4 with its targets results in changes in the magnetic properties of the system, which are correlated with the size of the particles .

Biochemical Pathways

CuFe2O4 affects several biochemical pathways. It plays a key role in the oxidation of carbon monoxide (CO) and the removal of nitrogen oxides (NOx) . During the CO oxidation process, CO effectively adsorbs on the reactive substrates, reacting with lattice oxygen to produce CO2 and oxygen vacancies . In the reaction of CO+NO on CuFe2O4, NO adsorbs on the surface with double oxygen vacancy to form N2O2 intermediate, then reacts to produce N2 and fill the oxygen vacancy .

Result of Action

The action of CuFe2O4 results in several molecular and cellular effects. For instance, it has been found to be effective in the degradation of organic dyes and the reduction of hexavalent chromium (Cr (VI)) under visible light . The compound can degrade 55.4% of total organic dye after 1440 min of the model dye .

Action Environment

The action, efficacy, and stability of CuFe2O4 can be influenced by various environmental factors. For instance, the compound’s catalytic activity can be improved in an oxygen-enriched environment . It’s important to note that the compound should be handled in a well-ventilated environment to avoid the production of toxic gases .

特性

IUPAC Name |

copper;oxido(oxo)iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2Fe.4O/q+2;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKGMXNZSJMWAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Fe]=O.[O-][Fe]=O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuFe2O4 | |

| Record name | copper(II) iron(II) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190714 | |

| Record name | CuFe2O4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper iron oxide | |

CAS RN |

37220-43-2 | |

| Record name | CuFe2O4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037220432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CuFe2O4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the molecular formula and weight of copper iron oxide?

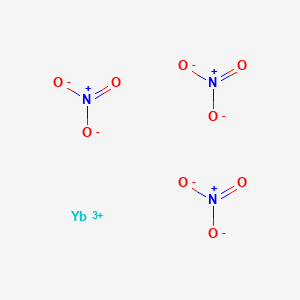

A1: Copper iron oxide, specifically referring to the copper(II) ferrite form, has the molecular formula CuFe₂O₄. Its molecular weight is approximately 239.23 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize CuFe₂O₄?

A2: Researchers utilize various techniques to analyze CuFe₂O₄, including:

- X-ray Diffraction (XRD): XRD helps determine the crystal structure and phase purity of CuFe₂O₄. [, , , , , , , , , ]

- Scanning Electron Microscopy (SEM): SEM provides insights into the morphology and surface features of CuFe₂O₄. [, , , , , , , , ]

- Transmission Electron Microscopy (TEM): TEM offers high-resolution imaging, revealing details about the size, shape, and arrangement of nanoparticles. [, , , , ]

- X-ray Photoelectron Spectroscopy (XPS): XPS is employed to analyze the elemental composition and chemical states of copper and iron within CuFe₂O₄. [, , , , , ]

- Fourier Transform Infrared Spectroscopy (FTIR): FTIR helps identify functional groups and chemical bonds present in CuFe₂O₄. [, , , , ]

- Raman Spectroscopy: Provides complementary information to FTIR, particularly useful for studying the vibrational modes of metal oxides. [, , ]

Q3: How does the Jahn-Teller effect influence the crystal structure of CuFe₂O₄?

A3: CuFe₂O₄ exhibits a tetragonal crystal structure due to the Jahn-Teller distortion caused by the presence of Cu²⁺ ions. This distortion affects its magnetic properties and electrical conductivity. [, ]

Q4: How does the synthesis method impact the properties of CuFe₂O₄?

A4: Various synthesis methods, including co-precipitation, sol-gel, and hydrothermal methods, can significantly influence the particle size, morphology, and ultimately the properties of CuFe₂O₄. [, , , , , , , ]

Q5: What are the key catalytic applications of copper iron oxide?

A5: CuFe₂O₄ demonstrates promising catalytic activity in various reactions, including:

- Thermal Decomposition of Ammonium Nitrate: CuFe₂O₄ nanoparticles, particularly when supported on graphene oxide, significantly lower the decomposition temperature of ammonium nitrate. []

- Photocatalysis: CuFe₂O₄-based materials, with their suitable band gap energy, show potential for applications like photocatalytic degradation of pollutants under visible light. [, , ]

- Water-Gas Shift Reaction: CuFe₂O₄-based catalysts are being explored for the water-gas shift reaction, which is crucial for hydrogen production. [, ]

- Electrocatalysis: Research explores the potential of CuFe₂O₄-based materials as electrocatalysts for reactions like CO₂ reduction, showing promising selectivity towards valuable products like methane and formic acid. [, ]

Q6: How does the presence of dopants or promoters affect the catalytic activity of CuFe₂O₄?

A6: Incorporating dopants like cerium or aluminum can significantly influence the structure, stability, and catalytic performance of CuFe₂O₄-based catalysts. [, ]

Q7: Are there any examples of CuFe₂O₄ being used in organic synthesis?

A7: Yes, chitosan-stabilized CuFe₂O₄ nanocomposites have proven to be efficient and recyclable heterogeneous catalysts for the azide-alkyne cycloaddition, commonly known as the "click" reaction. [, ]

Q8: How does the performance of CuFe₂O₄ compare to other catalysts for specific applications?

A8: CuFe₂O₄ often presents a cost-effective alternative to precious metal catalysts in certain applications. For example, in the hydrogenation of 5-hydroxymethylfurfural to 2,5-Bis(hydroxymethyl)furan, CuFe₂O₄/AC exhibits comparable or even superior activity to noble metal-based catalysts. [] Additionally, CuFe₂O₄-based photocatalysts demonstrate promising activity in CO2 reduction, achieving solar-to-formate energy conversion efficiencies comparable to natural photosynthesis. [, ]

Q9: What are the potential applications of CuFe₂O₄ in sensors?

A9: Due to its unique electrochemical properties, CuFe₂O₄ is being explored for sensor development. For instance, researchers are investigating its potential for sensitive and selective detection of creatinine in biological fluids. []

Q10: What are the environmental implications of using CuFe₂O₄?

A10: While CuFe₂O₄ itself is considered relatively environmentally benign, the overall environmental impact depends on its synthesis, use, and disposal. Research is ongoing to develop sustainable synthesis methods and explore strategies for recycling and waste management to minimize any potential negative impacts. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Disodium 2-[[1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B80790.png)